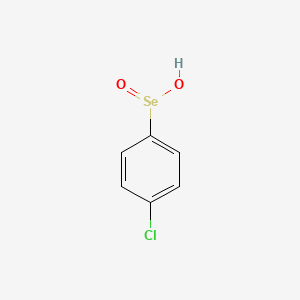

4-Chlorobenzeneseleninic acid

Beschreibung

4-Chlorobenzeneseleninic acid (CAS: 20753-53-1) is an organoselenium compound with the molecular formula C₆H₅ClO₂Se and a molecular weight of 223.52 g/mol . The compound features a para-chlorinated benzene ring attached to a seleninic acid (–SeO₂H) functional group.

The selenium atom in its structure plays a critical role in redox activity, which may contribute to its antimicrobial properties.

Eigenschaften

IUPAC Name |

4-chlorobenzeneseleninic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClO2Se/c7-5-1-3-6(4-2-5)10(8)9/h1-4H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYOHPHMDSXOTEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1Cl)[Se](=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClO2Se | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80408121 | |

| Record name | 4-Chlorobenzeneseleninic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80408121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20753-53-1 | |

| Record name | 4-Chlorobenzeneseleninic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80408121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 20753-53-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

4-Chlorobenzeneseleninic acid can be synthesized through the oxidation of 4-chlorophenylselenol or 4-chlorophenylselenide using oxidizing agents such as nitric acid . The reaction typically involves the following steps:

-

Oxidation of 4-chlorophenylselenol

- React 4-chlorophenylselenol with nitric acid under controlled conditions.

- The reaction mixture is then heated to facilitate the oxidation process.

- The product is purified through recrystallization.

-

Oxidation of 4-chlorophenylselenide

- React 4-chlorophenylselenide with an oxidizing agent such as hydrogen peroxide or nitric acid.

- The reaction is carried out at an elevated temperature to ensure complete oxidation.

- The product is isolated and purified through standard techniques.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The purification steps may include distillation, crystallization, and chromatography to achieve the desired quality.

Analyse Chemischer Reaktionen

Substrate Scope and Yields:

| N,N-Dialkylaniline Substrate | Product | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| N,N-Dimethylaniline (4a) | 1d | 60 | 15 |

| N,N-Diethylaniline (4b) | 1e | 61 | 15 |

| N,N-Dibutylaniline (4c) | 1f | 55 | 15 |

Key Observations :

-

The electron-withdrawing chlorine group in 4-chlorobenzeneseleninic acid reduces reactivity compared to unsubstituted benzeneseleninic acid (BSA), necessitating longer reaction times .

-

Steric hindrance negatively impacts yields; bulkier substrates like N,N-dibutylaniline (4c) show lower conversion efficiency .

Experimental Results:

| Indole Substrate | Product | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| Indole (5a) | 2b | 61 | 15 |

Mechanistic Insight :

The reaction proceeds through electrophilic attack at the electron-rich C3 position of indole, followed by deprotonation. The chlorine substituent stabilizes the transition state via resonance effects .

Comparative Reactivity with Other Arylseleninic Acids

This compound exhibits distinct reactivity compared to analogs with electron-donating or sterically hindered groups:

| Arylseleninic Acid | Substituent | Relative Reactivity | Yield Range (%) |

|---|---|---|---|

| 4-Chlorobenzeneseleninic (3b) | Electron-withdrawing | Moderate | 55–61 |

| 4-Methylbenzeneseleninic (3e) | Electron-donating | Lower | 67–80 |

| 2,4,6-Trimethylbenzeneseleninic (3f) | Sterically hindered | Lowest | 40–60 |

Notable Trends :

-

Electron-withdrawing groups (e.g., Cl, CF₃) enhance electrophilicity but slow reaction kinetics due to reduced leaving-group ability .

-

Steric effects dominate in 2,4,6-trimethylbenzeneseleninic acid, reducing accessibility to the selenium electrophile .

Limitations and Competing Pathways

-

Decomposition : Prolonged reaction times (>24 hours) lead to oxidative degradation of aniline substrates, forming N-oxides as byproducts .

-

Regioselectivity Challenges : Competing para-substitution is observed in electron-rich aromatic systems, though ortho-selectivity dominates in indole derivatives .

Wissenschaftliche Forschungsanwendungen

4-Chlorobenzeneseleninic acid has several applications in scientific research, including:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.

Biology: It is studied for its potential biological activities, including antioxidant and anticancer properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of selenium-based drugs.

Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 4-chlorobenzeneseleninic acid involves its ability to undergo redox reactions, which can influence various biological and chemical processes. The compound can interact with molecular targets such as enzymes and proteins, affecting their function and activity. The pathways involved may include oxidative stress response, modulation of cellular redox state, and interaction with thiol-containing biomolecules.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues: Substituted Benzeneseleninic Acids

Methylseleninic Acid

- Structure : Methane substituted with a seleninic acid group (–CH₂SeO₂H).

- Key Difference : The absence of an aromatic ring and chlorine substituent likely enhances its solubility and bioavailability, contributing to lower MIC values.

4-Nitrobenzeneseleninic Acid

- Structure: A nitro group (–NO₂) replaces the chlorine at the para position.

Unsubstituted Benzeneseleninic Acid

- Structure : Lacks the para-chlorine substituent.

- Physical Properties : Expected to have a lower melting point than the chlorinated derivative due to reduced molecular symmetry and intermolecular interactions.

Functional Group Analogues

4-Chlorobenzenesulfinic Acid

- Structure : Replaces the selenium atom with sulfur (–SO₂H).

- Properties : Sodium salts of sulfinic acids (e.g., 4-chlorobenzenesulfinic acid sodium salt hydrate) are commonly used in synthesis. These compounds generally exhibit higher thermal stability but lower redox activity compared to seleninic acids .

4-Chlorobenzoic Acid

- Structure : Replaces the seleninic acid group with a carboxylic acid (–COOH).

- Physical Properties : Higher melting point (239–241°C ) due to stronger hydrogen-bonding interactions .

- Biological Role : Primarily used as an intermediate in pharmaceuticals, lacking the antimicrobial activity associated with selenium-containing analogues.

Biologische Aktivität

4-Chlorobenzeneseleninic acid (CAS No. 20753-53-1) is an organoselenium compound with the molecular formula CHClOSe and a molecular weight of 223.52 g/mol. This compound has garnered attention for its potential biological activities, including antioxidant and anticancer properties, making it a subject of ongoing research in medicinal chemistry and pharmacology .

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. Antioxidants are crucial in neutralizing free radicals, which can cause oxidative stress and lead to various diseases, including cancer. The compound's ability to undergo redox reactions allows it to interact with reactive oxygen species (ROS), thereby mitigating oxidative damage in biological systems .

Anticancer Activity

Numerous studies have explored the anticancer potential of selenium-containing compounds, including this compound. The mechanism of action may involve the modulation of cellular signaling pathways related to apoptosis and cell proliferation. For instance, studies have shown that organoselenium compounds can induce apoptosis in cancer cells through the activation of caspases and the disruption of mitochondrial function .

Case Studies

- Study on Cancer Cell Lines : In vitro studies demonstrated that this compound significantly inhibited the growth of various cancer cell lines, including breast and prostate cancer cells. The IC values indicated potent cytotoxic effects at low concentrations, suggesting its potential as a chemotherapeutic agent .

- Mechanistic Insights : Research has revealed that this compound can enhance the expression of selenoproteins, which play a vital role in cellular defense mechanisms against oxidative stress. The upregulation of these proteins correlates with increased resistance to oxidative damage in cancer cells .

Comparison with Similar Compounds

The biological activity of this compound can be compared with other selenium compounds:

| Compound | Antioxidant Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| This compound | High | Significant | ROS neutralization, apoptosis induction |

| Benzeneseleninic acid | Moderate | Moderate | Similar mechanisms |

| 4-Bromobenzeneseleninic acid | Moderate | Low | Less effective in ROS interactions |

The biological activity of this compound is primarily attributed to its redox properties. It can interact with thiol-containing biomolecules, influencing their function and activity. The compound's mechanism involves:

- Oxidative Stress Response : Modulating the cellular redox state by scavenging ROS.

- Interaction with Enzymes : Influencing enzyme activities related to detoxification and metabolism.

- Gene Expression Modulation : Affecting the transcriptional activity of genes involved in apoptosis and cell cycle regulation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.